molecular formula C12H18NO5P B12849446 Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate

Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate

Cat. No.: B12849446
M. Wt: 287.25 g/mol
InChI Key: ZSMIGAVXKKRMRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate is a chemical compound with the molecular formula C12H18NO5P. It is a derivative of carbamate, which is a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and agriculture. This compound is particularly interesting due to its unique structure, which includes a benzyl group, a carbamate group, and a dimethoxyphosphoryl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate can be achieved through various methods. One common approach involves the reaction of benzyl chloroformate with a suitable amine in the presence of a base. This reaction typically occurs under mild conditions and results in the formation of the carbamate group. Another method involves the use of 1,1’-carbonyldiimidazole as a reagent, which facilitates the formation of the carbamate group through a mechanochemical process .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, the purification of the final product is typically achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbamate group into amines or other derivatives.

    Substitution: The benzyl group can undergo substitution reactions, where different substituents replace the hydrogen atoms on the benzyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl carbamate oxides, while reduction can produce benzyl amines. Substitution reactions can lead to various substituted benzyl carbamates.

Scientific Research Applications

Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethoxyphosphoryl group can also participate in phosphorylation reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Benzyl carbamate: A simpler analog without the dimethoxyphosphoryl group.

    tert-Butyl carbamate: Another carbamate derivative with a tert-butyl group instead of a benzyl group.

    Phenyl carbamate: Contains a phenyl group instead of a benzyl group.

Uniqueness

Benzyl (1-(dimethoxyphosphoryl)ethyl)carbamate is unique due to the presence of the dimethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic applications and research studies where such functionality is required .

Properties

Molecular Formula

C12H18NO5P

Molecular Weight

287.25 g/mol

IUPAC Name

benzyl N-(1-dimethoxyphosphorylethyl)carbamate

InChI

InChI=1S/C12H18NO5P/c1-10(19(15,16-2)17-3)13-12(14)18-9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,13,14)

InChI Key

ZSMIGAVXKKRMRJ-UHFFFAOYSA-N

Canonical SMILES

CC(NC(=O)OCC1=CC=CC=C1)P(=O)(OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.